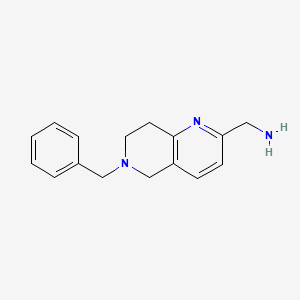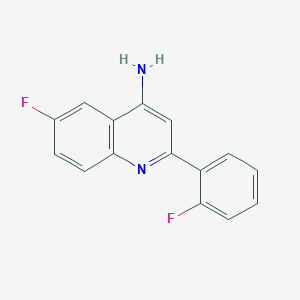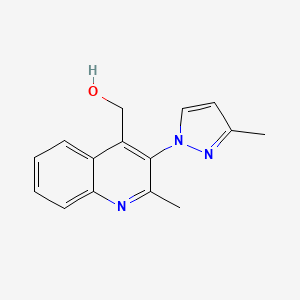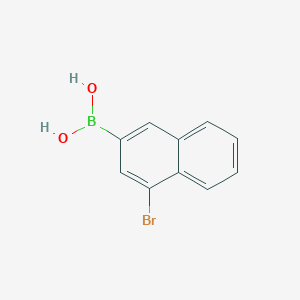
(4-Bromonaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromonaphthalen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the boronic acid group. The bromination is typically carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The resulting bromo-naphthalene is then subjected to a reaction with a boronic acid derivative, such as triisopropyl borate, in the presence of a palladium catalyst to form the desired this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent boronation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidative Cross-Coupling: This reaction involves the coupling of this compound with other boronic acids or organometallic reagents in the presence of an oxidant and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidants: Such as hydrogen peroxide or oxygen, used in oxidative cross-coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Styrene Derivatives: Formed through coupling with vinyl halides.
Wissenschaftliche Forschungsanwendungen
(4-Bromonaphthalen-2-yl)boronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Employed in the development of novel therapeutic agents and drug candidates.
Biological Research: Utilized in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of (4-Bromonaphthalen-2-yl)boronic acid primarily involves its role as a reactant in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromonaphthalene moiety provides the necessary electronic and steric properties to facilitate these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromonaphthalen-1-yl)boronic acid
- (6-Bromonaphthalen-2-yl)boronic acid
- (6-Hydroxynaphthalen-2-yl)boronic acid
- (6-Isopropoxynaphthalen-2-yl)boronic acid
Uniqueness
(4-Bromonaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .
Eigenschaften
Molekularformel |
C10H8BBrO2 |
|---|---|
Molekulargewicht |
250.89 g/mol |
IUPAC-Name |
(4-bromonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H |
InChI-Schlüssel |
FQSBOXRZPBOABZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CC=CC=C2C(=C1)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

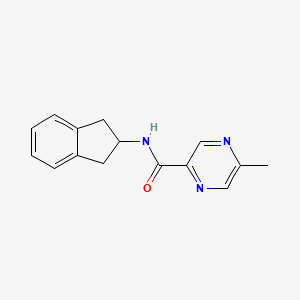
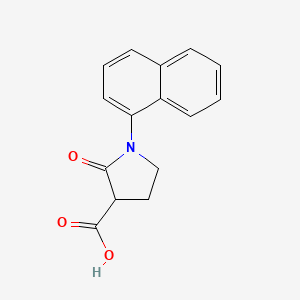
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
